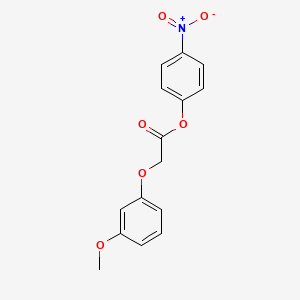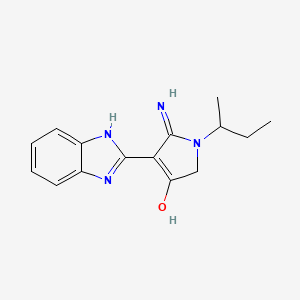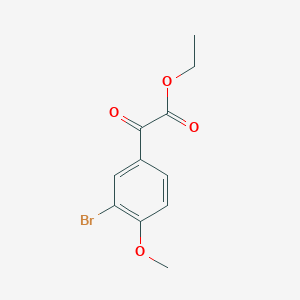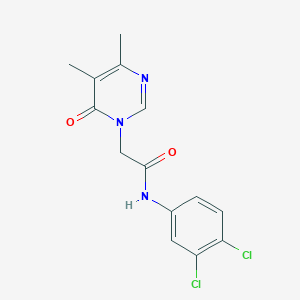
4-Nitrophenyl 2-(3-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Nitrophenyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that is likely to be a derivative of 4-Nitrophenol . It’s important to note that the specific compound “this compound” is not widely documented in the literature, and therefore, detailed information about this specific compound might be limited.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . In another study, the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide was reported through the demethylation of the corresponding methoxy derivatives by utilizing BBr3 as a dealkylating agent .Wissenschaftliche Forschungsanwendungen
Toxicity and Degradability in Anaerobic Systems Nitrophenols, including compounds similar to 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate, are used in various industries and are recognized as environmental contaminants. Studies have investigated the toxic effects and degradability of these compounds in anaerobic systems. For example, nitrophenols were found to be more inhibitory to acetate utilization than propionate utilization in anaerobic environments, and their removal was influenced by the type of carbon source used in the treatment process (Karim & Gupta, 2004).
Photochemical Reactivity and Hydrolysis The photochemical reactivity of nitrophenyl acetates, which are structurally related to this compound, has been studied. Research has shown that these compounds can undergo photochemical hydrolysis, leading to the formation of corresponding phenols (Kuzmič, Pavlíčková, & Soucek, 1986).
Synthesis and Characterization in Organic Chemistry this compound and related compounds are used in organic synthesis. For instance, studies have focused on synthesizing and characterizing hydrazones and other organic compounds for their nonlinear optical properties and potential applications in optical devices (Naseema et al., 2010).
Environmental Contamination and Treatment Methods As environmental contaminants, the fate and treatment of nitrophenols, including those structurally related to this compound, have been extensively studied. Research has explored various methods for treating these compounds, such as cathode reduction and electro-Fenton methods, to remove them from contaminated water (Yuan et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds like 4-nitrophenyl acetate have been used in studies involving enzymes like lipase .
Mode of Action
It’s structurally similar compound, 4-nitrophenyl acetate, has been used as a substrate for lipase-catalyzed esterification reactions . In these reactions, the lipase enzyme catalyzes the conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate .
Biochemical Pathways
The related compound 4-nitrophenyl acetate is involved in lipase-catalyzed esterification reactions .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-13-3-2-4-14(9-13)21-10-15(17)22-12-7-5-11(6-8-12)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISTWCJLDGNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)


![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)
![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)

![2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2776994.png)



![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)